3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride
Overview
Description
3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H16ClFNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluorobenzyl group attached via an oxy-methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride typically involves the following steps:
Formation of the Fluorobenzyl Intermediate: The starting material, 2-fluorobenzyl alcohol, is reacted with a suitable protecting group to form a protected intermediate.
Pyrrolidine Derivative Formation: The protected intermediate is then reacted with pyrrolidine under basic conditions to form the desired pyrrolidine derivative.
Deprotection and Hydrochloride Formation: The protecting group is removed, and the resulting compound is treated with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential role in drug development, particularly in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems in the brain, potentially affecting synaptic transmission and neuronal communication. The exact molecular targets and pathways are still under investigation, but it is thought to influence receptors and enzymes involved in neurotransmitter metabolism.
Comparison with Similar Compounds
3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride can be compared with other similar compounds, such as:
3-{[(2-Cyclohexylethoxy)methyl]pyrrolidine: Similar structure but with a cyclohexyl group instead of a fluorobenzyl group.
3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine: Contains a methoxybenzyl group instead of a fluorobenzyl group.
1-(4-Fluorobenzoyl)pyrrolidine: Features a fluorobenzoyl group instead of a fluorobenzyl group.
Properties
IUPAC Name |
3-[(2-fluorophenyl)methoxymethyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-12-4-2-1-3-11(12)9-15-8-10-5-6-14-7-10;/h1-4,10,14H,5-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQABNHURXNAHID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COCC2=CC=CC=C2F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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